N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-naphthamide

Kinase inhibitor SAR Naphthamide positional isomerism Sultam pharmacophore

This exact CAS 941985-98-4 compound is mandatory for SAR campaigns where the 2-methyl-5-(1,1-dioxidoisothiazolidin-2-yl) substitution pattern is the independent variable. It combines an ATP-competitive naphthamide core (validated against VEGFR-2 at low nM) with a hydrogen-bond-capable sultam ring, enabling systematic kinase selectivity profiling and computational docking studies. Generic substitution is not permissible—minor structural perturbations produce >100-fold shifts in kinase IC₅₀. Supplied at ≥95% purity for research use only.

Molecular Formula C21H20N2O3S
Molecular Weight 380.46
CAS No. 941985-98-4
Cat. No. B2924152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-naphthamide
CAS941985-98-4
Molecular FormulaC21H20N2O3S
Molecular Weight380.46
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC4=CC=CC=C4C=C3
InChIInChI=1S/C21H20N2O3S/c1-15-7-10-19(23-11-4-12-27(23,25)26)14-20(15)22-21(24)18-9-8-16-5-2-3-6-17(16)13-18/h2-3,5-10,13-14H,4,11-12H2,1H3,(H,22,24)
InChIKeyPCZNJZCGPAEFIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-naphthamide (CAS 941985-98-4): Structural & Pharmacological Baseline for Procurement


N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-naphthamide (CAS 941985-98-4) is a synthetic naphthamide derivative incorporating a cyclic sulfonamide (isothiazolidine 1,1-dioxide) moiety at the 5-position of a 2-methyl-substituted central phenyl ring. The compound belongs to the broader naphthamide class, which has been established as a privileged scaffold for vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibition [1]. Its unique structural signature combines the ATP-competitive naphthamide pharmacophore with a hydrogen-bond-capable sultam ring, a motif separately validated in cyclin-dependent kinase (CDK) inhibitor design [2]. The molecule has a molecular formula of C₂₁H₂₀N₂O₃S and a molecular weight of 380.46 g/mol. Commercially, the compound is supplied at ≥95% purity for research use . Unlike the extensively profiled N-alkyl naphthamides such as compound 48 (Harmange et al., 2008), this specific analogue remains sparsely characterized in the primary literature, positioning it primarily as a tool compound for structure–activity relationship (SAR) exploration and kinase selectivity profiling rather than as a late-stage lead.

Why N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-naphthamide Cannot Be Generically Substituted: Structural Determinants of Selectivity


Within the naphthamide class, minor structural perturbations produce profound shifts in kinase selectivity and cellular potency—precluding generic interchange. The 2008 J. Med. Chem. series demonstrated that moving from an N-unsubstituted naphthamide to an N-alkyl variant altered VEGFR-2 IC₅₀ values by over 100-fold and reshaped selectivity against a panel of tyrosine and serine/threonine kinases [1]. Positional isomerism on the central phenyl ring is equally consequential: the 3-substituted isomer N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide (DTT-001, CAS 941975-10-6) and the 4-substituted isomer N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide (CAS not assigned) present different hydrogen-bonding vectors and steric contours at the ATP-binding pocket, while the 2-methoxy analogue (CAS 941899-62-3) replaces the methyl group with a larger, electron-donating methoxy that alters both electronic properties and metabolic vulnerability . These differences mean that even compounds sharing the same naphthamide core and dioxidoisothiazolidin substituent cannot be assumed equipotent or equi-selective. Procurement of the exact CAS 941985-98-4 compound is therefore mandatory for any experiment in which the 2-methyl-5-(1,1-dioxidoisothiazolidin-2-yl) substitution pattern is the independent variable under investigation.

Quantitative Differentiation Evidence for N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-naphthamide (CAS 941985-98-4)


Structural Differentiation: 2-Methyl-5-(1,1-dioxidoisothiazolidin-2-yl) Substitution vs. Positional Isomers and 2-Methoxy Analog

The target compound possesses a unique substitution topology: a 2-methyl group on the central phenyl ring combined with a 5-attached 1,1-dioxidoisothiazolidin-2-yl (cyclic sulfonamide) group, linked via an amide to a 2-naphthyl carbonyl. This arrangement differs critically from the closest catalogued analogs. The 3-substituted positional isomer DTT-001 (CAS 941975-10-6) places the dioxidoisothiazolidin meta rather than para to the anilide nitrogen, altering the dihedral angle between the phenyl and the sultam ring and shifting the hydrogen-bond acceptor geometry at the kinase hinge region . The 2-methoxy analog (CAS 941899-62-3) replaces the methyl substituent with a methoxy group (ΔMW = +16 Da; ΔclogP ≈ −0.3 units), introducing an additional hydrogen-bond acceptor and increasing susceptibility to O-demethylation by CYP450 isoforms . The 4-substituted isomer N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide eliminates the methyl substituent entirely, providing a baseline for assessing the contribution of the ortho-methyl group to target binding . These structural differences—while seemingly subtle—have been shown in the naphthamide VEGFR inhibitor class to produce ≥10-fold differences in kinase IC₅₀ values across close analogs [1].

Kinase inhibitor SAR Naphthamide positional isomerism Sultam pharmacophore

Class-Level VEGFR-2 Kinase Inhibition: Naphthamide Scaffold Potency Reference Frame

While direct VEGFR-2 IC₅₀ data for CAS 941985-98-4 are not available in the peer-reviewed primary literature, a well-defined potency reference frame exists from the parent naphthamide class. In the foundational 2008 J. Med. Chem. series by Harmange et al., N-arylnaphthamides bearing unsubstituted or small alkyl substituents on the central phenyl ring achieved VEGFR-2 (KDR) IC₅₀ values in the low nanomolar range: compound 20 (N-(3-trifluoromethylphenyl)-2-naphthamide) exhibited a KDR IC₅₀ of 8 nM, and compound 48 demonstrated KDR IC₅₀ <10 nM with corresponding HUVEC proliferation IC₅₀ of 12 nM [1]. The companion study by Weiss et al. further demonstrated that N-alkyl naphthamides could achieve KDR IC₅₀ values of 1–3 nM with improved selectivity against a 50-kinase panel vs. the N-aryl series [2]. The 1,1-dioxidoisothiazolidin-2-yl substituent on the target compound introduces a conformationally constrained, hydrogen-bond-capable sultam that may recapitulate or exceed the potency-enhancing effects of the trifluoromethyl and small alkyl groups characterized in these reference series. The absence of direct data for this specific analogue underscores its value as a SAR probe for mapping the contribution of the cyclic sulfonamide to VEGFR-2 affinity relative to the well-characterized reference compounds 20, 22, and 48.

VEGFR-2 inhibition Naphthamide SAR Angiogenesis

Cyclic Sulfonamide (Isothiazolidine 1,1-Dioxide) Pharmacophore Validation in Kinase Inhibition

The 1,1-dioxidoisothiazolidin-2-yl (cyclic sulfonamide / γ-sultam) moiety present in the target compound has been independently validated as a kinase inhibitor pharmacophore in the cyclin-dependent kinase (CDK) family. Isothiazolidine 1,1-dioxide analogues were reported to exhibit potent CDK1 and CDK2 inhibitory activity, with representative compounds achieving sub-micromolar IC₅₀ values and inhibiting proliferation of EJ (bladder), HCT116 (colon), SW620 (colon), and MDA-MB-468 (breast) cancer cell lines [1]. Patent literature further discloses indazole derivatives bearing the 1,1-dioxoisothiazolidine substituent as inhibitors of cell proliferation acting via CDK modulation [2]. The γ-sultam ring provides a stereoelectronically defined hydrogen-bond acceptor (S=O) and donor (N) topology distinct from the more common sulfonamide and carboxamide motifs employed in classical kinase inhibitors such as imatinib and sunitinib [3]. In the target compound, this pharmacophore is fused to the naphthamide VEGFR-binding scaffold, creating a hybrid structure that may simultaneously engage the ATP-binding pocket (via the naphthamide) and an adjacent allosteric or solvent-exposed region (via the sultam). This dual-motif design is structurally distinguishable from both the simple N-arylnaphthamides and the indazole-sultam series, positioning the compound at the intersection of two validated kinase-inhibitor chemical spaces.

CDK inhibition Isothiazolidine 1,1-dioxide Sultam kinase pharmacophore

Commercial Purity Specification and Physicochemical Identity Verification

The commercially available batch of CAS 941985-98-4 is supplied with a documented purity specification of ≥95% (HPLC) and confirmed molecular identity corresponding to C₂₁H₂₀N₂O₃S (MW 380.46) . This purity threshold is comparable to the industry standard for research-grade naphthamide tool compounds, including the reference VEGFR inhibitor compound 48 (purity typically ≥95% by HPLC in published studies) [1]. However, neither detailed impurity profiles, residual solvent analysis, nor enantiomeric purity data (the isothiazolidine ring is not chiral, but synthetic intermediates may introduce trace impurities) are routinely reported for this compound, which is typical of early-stage research chemicals. The absence of a certificate of analysis (CoA) specifying batch-specific purity, water content, and residual solvent levels distinguishes this compound from catalogued reference standards and pharmacopoeial-grade materials. Procurement decisions should therefore incorporate a requirement for batch-specific CoA documentation and, for quantitative pharmacology applications, independent purity verification by LC-MS or quantitative NMR prior to use.

Purity specification Quality control Identity verification

Data Gap Transparency: Absence of Primary Pharmacological Profiling Data for CAS 941985-98-4

A comprehensive search of PubMed, PubMed Central, ChemSpider, ChEMBL, BindingDB, PubChem, and Google Patents (conducted April 2026) did not identify any published primary research article, disclosed patent example, or public bioactivity database entry that reports quantitative pharmacological data (IC₅₀, Kd, Ki, EC₅₀, cellular proliferation, or in vivo efficacy) specifically for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-naphthamide (CAS 941985-98-4). The ChEMBL entry CHEMBL5205807, which had been tentatively linked to this compound via BindingDB, corresponds to a structurally distinct molecule (C₂₂H₂₆FN₃OS, MW 399.54) and is therefore not a valid data source for this CAS number [1]. This data gap is not unusual for a research tool compound that may have been designed as part of an internal pharmaceutical SAR campaign and released to the commercial market without full public disclosure of its biological profile. Consequently, any procurement decision for this compound must be predicated on its value as a structural SAR probe and the expectation that the end user will generate primary pharmacological data, rather than on published efficacy benchmarks. Investigators requiring compounds with pre-existing, publicly available potency and selectivity data should consider the well-characterized naphthamides (e.g., compound 48 from Harmange 2008, or DW10075 from Acta Pharmacol. Sin. 2016 [2]) as alternatives.

Data gap analysis Pharmacological profiling Procurement risk assessment

Optimal Research Application Scenarios for N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-naphthamide (CAS 941985-98-4)


De Novo Kinase Selectivity Profiling of the Naphthamide–Sultam Hybrid Scaffold

Investigators seeking to map the kinase selectivity landscape of the naphthamide–isothiazolidine 1,1-dioxide hybrid chemotype can use CAS 941985-98-4 as the parent compound for broad-panel kinase profiling (e.g., 100–400 kinase ATP-site competition binding assays). The compound's dual pharmacophore—the ATP-competitive naphthamide core (validated against VEGFR-2 at 1–10 nM in reference compounds [1]) and the hydrogen-bond-capable sultam ring (validated in CDK1/CDK2 inhibition [2])—may produce a selectivity fingerprint distinct from either scaffold class alone. Profiling this compound against the published selectivity data for compound 48 (Harmange 2008) and the indazole-sultam CDK inhibitors would directly test the hypothesis that scaffold hybridization yields enhanced or redirected target engagement. This application is supported by the structural differentiation evidence presented in Section 3, Evidence Item 1, and the dual pharmacophore analysis in Evidence Item 3.

Structure–Activity Relationship Expansion of the 2-Methyl-5-Substituted Naphthamide Series

The target compound serves as a key node in systematic SAR studies exploring the effect of 5-position substituent identity on the 2-methylphenyl naphthamide scaffold. By comparing CAS 941985-98-4 (5-(1,1-dioxidoisothiazolidin-2-yl)) with its analogs—including the 3-substituted positional isomer DTT-001 (CAS 941975-10-6), the 2-methoxy analog (CAS 941899-62-3), and the unsubstituted phenyl baseline (4-substituted isomer)—researchers can decouple the contributions of substituent position, steric bulk (methyl vs. methoxy), and hydrogen-bonding capacity (sultam S=O) to kinase potency, cellular permeability, and metabolic stability. The established naphthamide VEGFR-2 enzymatic assay (IC₅₀ reference frame: 1–10 nM for optimized analogs [1]) provides an accessible, quantifiable readout for this SAR campaign.

Computational Docking and Molecular Dynamics Studies of Kinase–Sultam Interactions

The 1,1-dioxidoisothiazolidin-2-yl group represents an under-explored motif in kinase inhibitor design, with limited structural biology data describing its binding poses. CAS 941985-98-4 is ideally suited for in silico docking studies against VEGFR-2 (PDB: 3VHE, 4AG8), CDK2 (PDB: 1AQ1), and other therapeutically relevant kinases, followed by molecular dynamics simulations to assess the stability of sultam-mediated hydrogen bonds and the conformational preferences of the isothiazolidine ring in the ATP-binding pocket. Comparative docking with the well-characterized naphthamide compound 48 (which lacks the sultam) and the indazole-sultam CDK inhibitors (which lack the naphthamide) would isolate the binding contributions unique to the hybrid scaffold. This computational evidence, when paired with subsequent biochemical validation, can guide the rational design of next-generation dual VEGFR/CDK inhibitors.

Chemical Biology Probe Development for Target Deconvolution

The compound's unexplored biological profile makes it a candidate for chemical biology target deconvolution campaigns. Investigators can employ affinity-based proteomics (e.g., compound-immobilized pull-down followed by LC-MS/MS) or cellular thermal shift assay (CETSA) mass spectrometry to identify the full complement of protein targets engaged by the naphthamide–sultam hybrid in cancer cell lysates. Comparison of the target engagement profile with that of the simpler N-arylnaphthamides (e.g., compound 3, 20, or 22 from Weiss 2008 [3]) would reveal whether the dioxidoisothiazolidin moiety recruits additional targets or enhances selectivity for the canonical VEGFR target class. This application is contingent upon the availability of an appropriately functionalized derivative for linker attachment, or use of the unmodified compound in label-free target identification platforms.

Quote Request

Request a Quote for N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.